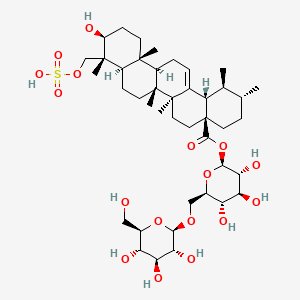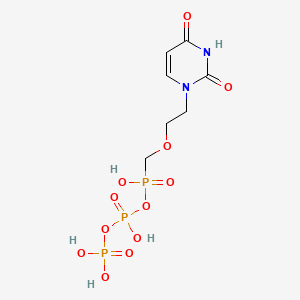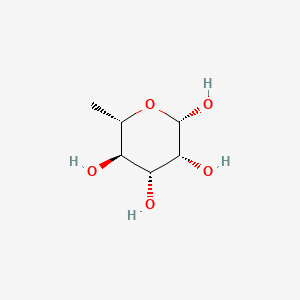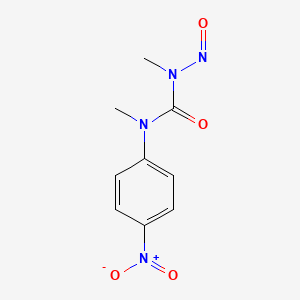
N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroso group, a nitrophenyl group, and two methyl groups attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea typically involves the reaction of p-nitroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation or crystallization, to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere at room temperature.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in mutagenesis studies to induce mutations in microorganisms and plants.
Medicine: Investigated for its potential use in cancer research due to its ability to induce DNA damage and apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea involves the formation of reactive intermediates that interact with cellular components. The nitroso group can form nitrenium ions, which are highly reactive and can alkylate DNA, leading to DNA damage and cell death. The compound’s ability to induce DNA damage makes it a potential candidate for cancer therapy, as it can selectively target rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N’-nitro-N-nitrosoguanidine: Another nitroso compound with similar mutagenic properties.
N-Methyl-N-nitroso-p-toluenesulfonamide: A compound with similar chemical reactivity and applications in mutagenesis studies
Uniqueness
N-Methyl-N’-(p-nitrophenyl)-N’-methyl-N-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
72586-69-7 |
|---|---|
Fórmula molecular |
C9H10N4O4 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-(4-nitrophenyl)-3-nitrosourea |
InChI |
InChI=1S/C9H10N4O4/c1-11(9(14)12(2)10-15)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3 |
Clave InChI |
TYOCLJQLJIKHDG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
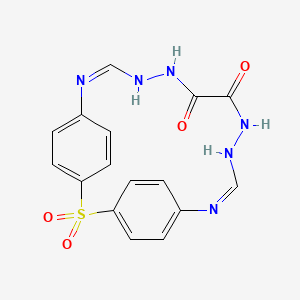
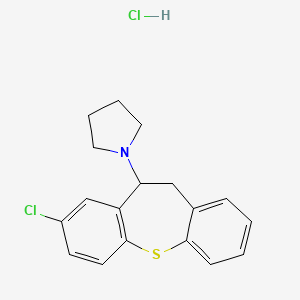
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
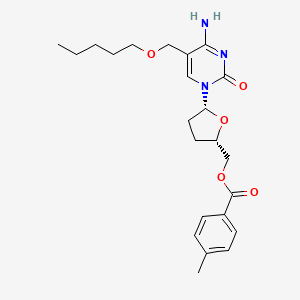

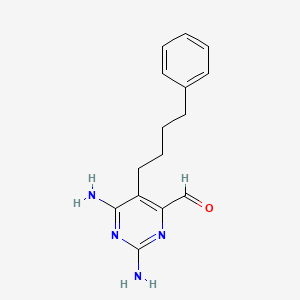

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
